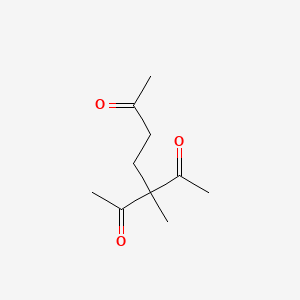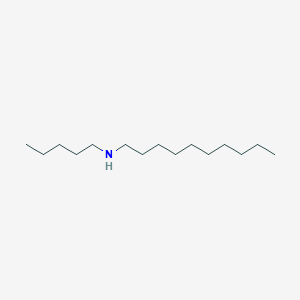![molecular formula C12H16O4 B14466844 7,7-Dimethyl-1-oxaspiro[3.7]undecane-2,5,9-trione CAS No. 67104-11-4](/img/structure/B14466844.png)
7,7-Dimethyl-1-oxaspiro[3.7]undecane-2,5,9-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Dimethyl-1-oxaspiro[37]undecane-2,5,9-trione is a unique chemical compound characterized by its spirocyclic structure This compound is part of the spiro[37]undecane family, which is known for its intriguing conformational and configurational properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-1-oxaspiro[3.7]undecane-2,5,9-trione typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of a suitable precursor with a reagent that induces cyclization, such as a strong acid or base. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization processes using automated reactors. The use of catalysts to enhance the reaction rate and yield is common. Additionally, purification steps such as distillation or recrystallization are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: 7,7-Dimethyl-1-oxaspiro[3.7]undecane-2,5,9-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atoms in the ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
7,7-Dimethyl-1-oxaspiro[3.7]undecane-2,5,9-trione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 7,7-Dimethyl-1-oxaspiro[3.7]undecane-2,5,9-trione involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The presence of oxygen atoms in the ring can facilitate hydrogen bonding and other interactions, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Spiro[5.5]undecane derivatives: These compounds share a similar spirocyclic structure but differ in the size and composition of the ring system.
1,3-Dioxane derivatives: These compounds contain oxygen atoms in a six-membered ring, similar to the oxaspiro structure.
Uniqueness: 7,7-Dimethyl-1-oxaspiro[3
Propiedades
Número CAS |
67104-11-4 |
|---|---|
Fórmula molecular |
C12H16O4 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
7,7-dimethyl-1-oxaspiro[3.7]undecane-2,5,9-trione |
InChI |
InChI=1S/C12H16O4/c1-11(2)5-8(13)3-4-12(9(14)6-11)7-10(15)16-12/h3-7H2,1-2H3 |
Clave InChI |
XNYNNAHUGLIWTH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)CCC2(CC(=O)O2)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 7-(propan-2-ylidene)-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14466769.png)
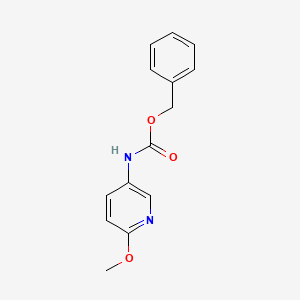
![2-[(Ethoxycarbonothioyl)sulfanyl]-3-oxoandrostan-17-yl acetate](/img/structure/B14466778.png)
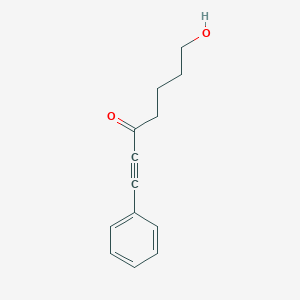
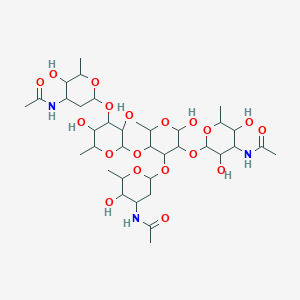
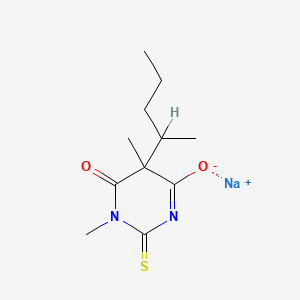
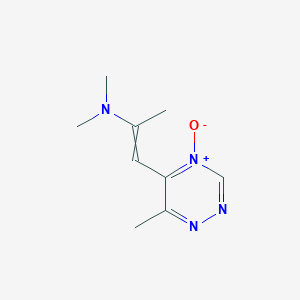
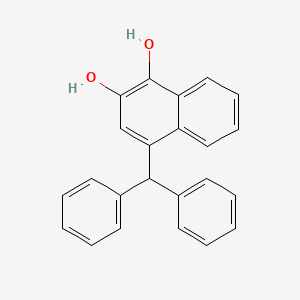
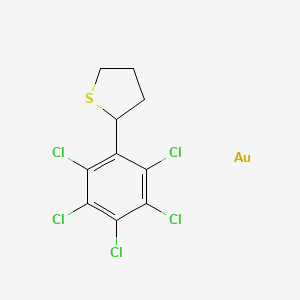
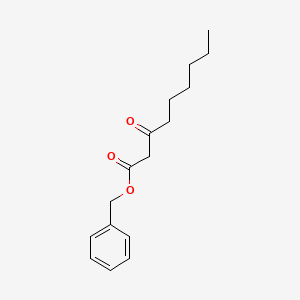
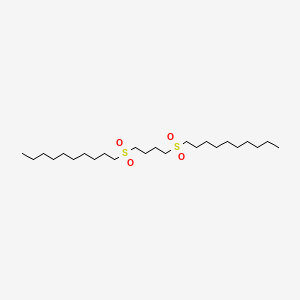
![Phenyl 8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14466831.png)
